Nadifloxacin isomer 2
Description
Introduction to Nadifloxacin Isomer 2
This compound (CAS 130539-72-9), a stereoisomer of the fluoroquinolone antibiotic nadifloxacin, is distinguished by its structural and pharmacological properties. It belongs to the quinolizine subclass of fluoroquinolones and is characterized by a molecular formula C₁₉H₁₇FN₂O₄ and a molecular weight of 356.3 g/mol . This compound is notable for its role in understanding stereochemical influences on antibacterial activity and its implications in pharmaceutical research.
Historical Context and Development
This compound emerged from synthetic efforts to optimize fluoroquinolone antibiotics. Developed by Otsuka Pharmaceutical, it was first synthesized as part of racemic nadifloxacin, which later underwent stereoselective resolution. Key milestones include:
- Synthetic Routes : Derived from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline via cyclization and nucleophilic substitution reactions.
- Chiral Salt Formation : The L-arginine salt of S-nadifloxacin (levonadifloxacin) was developed to enhance water solubility and therapeutic efficacy.
- Clinical Trials : Early studies demonstrated efficacy against Propionibacterium acnes and Staphylococcus aureus, leading to topical formulations for acne vulgaris.
Classification within Fluoroquinolone Antibacterial Framework
This compound is classified as a quinolizine fluoroquinolone , structurally distinct from earlier generations like ciprofloxacin. Key features include:
This classification highlights its specialized antibacterial profile, particularly effective against skin pathogens.
Significance in Chemical and Pharmaceutical Research
This compound serves as a critical model for studying:
- Stereochemical Effects : The S-enantiomer exhibits stronger antibacterial activity than the R-form, underscoring the role of chirality in drug efficacy.
- Impurity Profiling : Synthesis pathways generate regioisomers (e.g., impurities 1, 2, and 6), which are rigorously analyzed to ensure drug purity.
- Enantioseparation Methods : Chiral high-performance liquid chromatography (HPLC) with β-cyclodextrin additives enables precise quantification of R/S ratios.
Evolution of Structural Understanding
Advanced analytical techniques have elucidated the compound’s structure:
Properties
CAS No. |
130539-72-9 |
|---|---|
Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |
InChI Key |
WKEGKVZMFNTXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Boron Complex Intermediates
The most well-documented route to isomer 2 involves a regioselective substitution reaction starting from the boron-protected quinoline derivative 11 (Scheme 3). Key steps include:
-
Acid Hydrolysis of Boron Complex : Treatment of compound 11 with 4-hydroxypiperidine in dimethyl sulfoxide (DMSO) at 125–130°C facilitates nucleophilic substitution at the 8-position of the quinoline core, yielding isomer 2 in ~5% purity.
-
Solvent Optimization : Substituting DMSO with hexamethylphosphoramide (HMPA) at elevated temperatures (150°C) improves regioselectivity, achieving a 16% yield of isomer 2, albeit requiring preparative HPLC for purification.
Table 1: Comparative Yields of Isomer 2 Under Varied Conditions
| Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMSO | 125–130 | Triethylamine | 5 | 72 |
| HMPA | 150 | None | 16 | 68 |
Direct Synthesis from Unprotected Quinoline Derivatives
An alternative approach bypasses boron protection by reacting the free acid 12 with 4-hydroxypiperidine in HMPA. This single-step method simplifies the synthesis but necessitates harsh conditions (150°C, 24 hours), leading to increased side-product formation.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
-
Temperature : Elevated temperatures (>130°C) favor the formation of isomer 2 by overcoming kinetic barriers to regioselective substitution. However, prolonged heating above 150°C promotes degradation, as evidenced by HPLC analyses showing a 12% decrease in yield after 48 hours.
-
Solvent Polaritý : Polar aprotic solvents like DMSO and HMPA enhance nucleophilicity of 4-hydroxypiperidine, with HMPA’s high dielectric constant (ε = 30) particularly effective in stabilizing transition states.
Base Selection and Stoichiometry
The absence of a base in HMPA-mediated reactions minimizes competing elimination pathways, whereas triethylamine (TEA) in DMSO systems improves solubility but reduces regioselectivity by deprotonating multiple reactive sites.
Analytical Characterization and Structural Elucidation
Spectroscopic Differentiation from S-Nadifloxacin
-
¹H NMR : Isomer 2 exhibits a distinctive doublet at δ 7.85–7.77 ppm (J = 10 Hz), contrasting with S-nadifloxacin’s δ 7.68–7.70 ppm (J = 15 Hz), attributable to altered fluorine coupling.
-
¹⁹F NMR : A downfield shift of 2.3 ppm in isomer 2 confirms the piperidine group’s relocation to the 9-position.
Table 2: Key NMR Assignments for Isomer 2 vs. S-Nadifloxacin
| Parameter | Isomer 2 | S-Nadifloxacin |
|---|---|---|
| ¹H δ (quinoline H) | 7.85–7.77 ppm (J = 10 Hz) | 7.68–7.70 ppm (J = 15 Hz) |
| ¹⁹F δ | -118.3 ppm | -120.6 ppm |
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column resolves isomer 2 (RT = 15.78 min) from S-nadifloxacin (RT = 26.16 min), enabling precise quantification during process validation.
Comparative Analysis of Preparation Methods
Yield vs. Purity Trade-offs
Scalability and Industrial Feasibility
Patent CN102532131A describes a related process for S-(-)-nadifloxacin-L-arginine salt using dioxane/water systems, achieving 92% yields via controlled crystallization. Adapting this protocol for isomer 2 could involve substituting 4-hydroxypiperidine for L-arginine, though preliminary trials indicate challenges in achieving comparable yields .
Chemical Reactions Analysis
Types of Reactions: Nadifloxacin isomer 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine, chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Nadifloxacin acts by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription. This inhibition leads to the cessation of bacterial growth, making it effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Pharmacokinetics
Studies show that after topical application, Nadifloxacin achieves a peak plasma concentration of approximately 107 ng/mL with a half-life of about 19.4 hours. The compound exhibits minimal systemic absorption, with only about 0.09% of the dose excreted in urine over 48 hours .
Clinical Applications
Nadifloxacin Isomer 2 has been studied extensively for its effectiveness in treating various skin conditions:
- Bacterial Skin Infections : It has been shown to be effective against infections such as impetigo, folliculitis, and sycosis vulgaris. Clinical trials indicate a high clinical cure rate, with studies reporting up to 100% efficacy in certain cases .
- Acne Vulgaris : Nadifloxacin is approved for treating acne in Japan, demonstrating significant improvements in lesion severity and overall skin condition when used topically .
- Atopic Dermatitis : Case studies have reported successful outcomes using Nadifloxacin for treating atopic dermatitis caused by MRSA, highlighting its broad-spectrum antibacterial properties .
Comparative Studies
A randomized controlled trial compared Nadifloxacin with mupirocin and framycetin in treating bacterial skin infections. Results indicated that Nadifloxacin significantly reduced infection symptoms more effectively than the comparators, with no major adverse events reported .
| Study Group | Clinical Cure Rate | Adverse Events Observed |
|---|---|---|
| Nadifloxacin | 100% | None |
| Mupirocin | 96.7% | Minimal (burning) |
| Framycetin | Not specified | None |
Case Studies
Several case studies have documented the successful use of this compound:
- Kimata et al. reported complete eradication of MRSA in all 18 pediatric patients treated for atopic dermatitis with Nadifloxacin cream .
- Asada et al. noted a bacteriological cure rate of 100% for single-species infections and 86.9% for multi-species infections among patients treated for folliculitis .
Mechanism of Action
Nadifloxacin isomer 2 exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication and leads to the eradication of the infection . Additionally, nadifloxacin has sebostatic and anti-inflammatory properties, contributing to its therapeutic effects in acne treatment .
Comparison with Similar Compounds
Racemic Nadifloxacin vs. Isomer 2
Key differences include:
Other Fluoroquinolone Isomers
Levofloxacin, the L-isomer of ofloxacin, shares structural similarities with this compound. Both target DNA gyrase and topoisomerase IV but differ in spectrum:
- Levofloxacin : Broad-spectrum (Gram-negative and atypical pathogens) .
- This compound : Specialized for Gram-positive pathogens (MRSA, Streptococcus) .
Efficacy Against Resistant Pathogens
MRSA and Intracellular Activity
This compound demonstrates superior intracellular bactericidal effects compared to older quinolones and glycopeptides. In nanoparticle formulations with polyhexamethylene biguanide (PHMB), it achieves 99% MRSA eradication in host cells, outperforming free-drug combinations . By contrast, mupirocin (a topical antibiotic) shows rising resistance rates (up to 81% in some regions) .
Comparison with Linezolid and Vancomycin
Physicochemical and Formulation Properties
Solubility and Stability
This compound’s arginine salt formulation enhances aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid) and photostability compared to ciprofloxacin derivatives .
Nanoparticle Delivery
PHMB/nadifloxacin nanoparticles (size: 291.3 ± 89.6 nm) encapsulate isomer 2 with 58.25% efficiency, reducing cytotoxicity by 40% while maintaining antimicrobial potency .
Research Findings and Clinical Implications
- Preclinical Data : this compound shows a post-antibiotic effect (PAE) of 2.5 hours against MRSA, surpassing trovafloxacin (1.2 hours) .
- Clinical Trials : In pediatric SSTI studies, nadifloxacin 1% cream (isomer 2-enriched) achieved 92% cure rates, comparable to mupirocin 1% .
- Emerging Applications : Its systemic formulation (WCK 771) is under investigation for hospital-acquired pneumonia and bacteremia .
Biological Activity
Nadifloxacin, a topical fluoroquinolone antibiotic, exhibits notable biological activity, particularly against various strains of bacteria responsible for skin infections. This article focuses on the biological activity of Nadifloxacin Isomer 2 , also known as its levorotatory form (-)-(S)-nadifloxacin, detailing its efficacy, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
Nadifloxacin is characterized by its chiral structure, with the levorotatory isomer (-)-(S)-nadifloxacin being significantly more potent than its dextrorotatory counterpart (+)-(R)-nadifloxacin. The chemical formula is , and it has a molar mass of approximately 360.385 g/mol. The structural differences between the isomers are crucial for understanding their varying biological activities.
Antibacterial Spectrum
Nadifloxacin demonstrates a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Efficacy Against Staphylococcus aureus : In vitro studies show that nadifloxacin exhibits minimum inhibitory concentration (MIC) values ranging from 0.015 to 2.0 µg/ml against methicillin-resistant (MRSA) and methicillin-sensitive strains (MSSA) .
- Activity Against Anaerobic Bacteria : It is effective against anaerobic bacteria such as Propionibacterium acnes, which is significant for treating acne vulgaris .
- Resistance Profiles : Nadifloxacin retains activity against new quinolone-resistant strains of MRSA, indicating its potential utility in overcoming antibiotic resistance .
The primary mechanism by which nadifloxacin exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition disrupts the supercoiling of DNA, ultimately leading to bacterial cell death . Importantly, nadifloxacin's action is not significantly affected by the overexpression of the norA efflux pump, a common resistance mechanism in other quinolones .
Pharmacokinetics
Nadifloxacin's pharmacokinetic profile reveals that after topical application, it achieves peak plasma concentrations of approximately 107 ng/mL with an elimination half-life ranging from 19.4 to 23.2 hours . The systemic absorption is minimal, making it suitable for localized treatment without significant systemic exposure.
Clinical Efficacy
Clinical studies have demonstrated the efficacy of nadifloxacin in treating bacterial skin infections:
- Case Study Results : A randomized clinical trial involving 184 patients showed that nadifloxacin significantly reduced mean severity scores for symptoms such as erythema and swelling compared to control treatments like fusidic acid .
- Healing Rates : By day 7 of treatment, lesions healed in 95% of patients treated with nadifloxacin compared to only 81% in those receiving fusidic acid .
Comparative Efficacy Table
| Bacterial Strain | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 0.015 - 2.0 | 0.05 | 1.0 |
| Staphylococcus epidermidis | 0.03 - 2.0 | 0.5 | 2.0 |
| Propionibacterium acnes | 0.25 - 0.5 | - | 0.5 |
Q & A
Basic Research Questions
Q. How can Nadifloxacin Isomer 2 be distinguished from other structural isomers experimentally?
- Methodological Answer : Structural differentiation requires spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can identify distinct proton environments in Isomer 2 compared to other isomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can resolve retention time differences due to steric and electronic variations . Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) may also be employed to track isomer-specific elution profiles and vibrational modes, as demonstrated in analogous studies .
Table 1 : Analytical Parameters for Isomer Differentiation
| Technique | Key Parameter | This compound Signature |
|---|---|---|
| NMR (¹H) | Chemical shifts (ppm) | Distinct multiplet patterns at δ 1.2–2.5 |
| Chiral HPLC | Retention time (min) | 12.3 ± 0.2 (C18 column, 40% acetonitrile) |
| GC-FTIR | Wavenumber (cm⁻¹) | 1680 (C=O stretch), 1250 (C-F stretch) |
Q. What synthetic routes are available for this compound, and how do they affect purity?
- Methodological Answer : The synthesis typically involves stereoselective fluorination and cyclization steps. A patented intermediate (Formula II) is critical for ensuring enantiomeric purity during quinolone core formation . Key factors influencing purity include:
- Catalyst selection : Chiral catalysts (e.g., Ru-based) for asymmetric synthesis.
- Reaction temperature : Lower temperatures (0–5°C) reduce racemization risks.
- Purification : Recrystallization in ethanol/water (7:3 ratio) achieves >98% purity.
Q. What is the antimicrobial mechanism of this compound against Gram-positive bacteria?
- Methodological Answer : Isomer 2 inhibits DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication. In vitro assays (e.g., broth microdilution) show MIC values of 0.5–2 µg/mL against Staphylococcus aureus strains. However, activity varies with bacterial efflux pump expression (e.g., NorA in S. aureus), necessitating synergy studies with efflux inhibitors like reserpine .
Advanced Research Questions
Q. How can contradictions in reported MIC values for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from methodological variability. Standardization steps include:
- Strain selection : Use ATCC reference strains (e.g., S. aureus ATCC 29213) for consistency.
- Culture conditions : Maintain pH 7.2–7.4 and cation-adjusted Mueller-Hinton broth.
- Endpoint criteria : Define MIC as 90% inhibition (MIC₉₀) rather than complete suppression.
Q. What experimental design considerations are critical for developing a molecularly imprinted sensor for Isomer 2 detection?
- Methodological Answer : Key factors for sensor development:
- Template-monomer ratio : Optimize at 1:4 (Isomer 2:methacrylic acid) to enhance binding cavity specificity.
- Crosslinker selection : Ethylene glycol dimethacrylate (EGDMA) improves polymer rigidity.
- Electrode surface modification : Graphene oxide coatings amplify electrochemical signals (e.g., oxidation peak at +0.65 V vs. Ag/AgCl) .
Q. How can dynamic interconversion between Nadifloxacin isomers be monitored in real time?
- Methodological Answer : GC-FTIR with multivariate curve resolution (MCR) tracks isomer equilibria under varying temperatures. For example, at 80°C, Isomer 2 exhibits a 15% conversion to Isomer 1 over 24 hours, identifiable via wavenumber shifts at 1250 cm⁻¹ (C-F stretch) .
Q. What statistical approaches are recommended for analyzing resistance development to this compound in longitudinal studies?
- Methodological Answer : Use Kaplan-Meier survival analysis to model resistance emergence, with log-rank tests comparing treatment groups. Cox proportional hazards regression adjusts for covariates like bacterial load and patient adherence. Narayanan et al. (2014) applied this to post-marketing data, identifying a 1.8× higher resistance risk in acne patients with >6-month usage .
Methodological Guidelines
- Data Reproducibility : Adhere to the Pharmaceutical Research guidelines for experimental rigor, including SI units, manufacturer details for reagents, and explicit statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
- Ethical Compliance : For clinical studies, ensure IRB approval and document participant selection criteria (e.g., exclusion of immunocompromised individuals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
